molecular formula C17H25NO3 B1249915 2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate

2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate

Cat. No. B1249915
M. Wt: 291.4 g/mol
InChI Key: ZIWFPGDHJIFGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate is a natural product found in Montipora with data available.

Scientific Research Applications

Synthesis of Novel Compounds

One area of application involves the synthesis of novel compounds using this chemical as a starting material or intermediate. For instance, research by Ram and Goel (1996) discusses the synthesis of 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, a compound synthesized from a similar structure and used for the preparation of other complex molecules in single steps (V. Ram & A. Goel, 1996).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been studied for their potential therapeutic applications. For example, Morgentin et al. (2009) explored the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and related compounds, which could potentially serve as building blocks for pharmaceuticals (R. Morgentin et al., 2009).

Materials Science

In materials science, derivatives of this compound have been used in the synthesis of polymers and other materials. Yoshida, Takata, and Endo (1993) described a method for synthesizing formylated polystyrene via oxidative scission from poly[(methoxymethyl)styrene], mediated by a nitroxyl radical (E. Yoshida, T. Takata, & T. Endo, 1993).

Organic Chemistry Reactions

This compound is also involved in various organic chemistry reactions. For instance, Novakov et al. (2017) reported on the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with certain amines, leading to the formation of target amides and other products (I. Novakov et al., 2017).

Crystallography and Structural Chemistry

In the field of crystallography and structural chemistry, researchers have studied the crystallization behavior of molecules containing moieties similar to this compound. Palusiak et al. (2004) explored isochroman derivatives, including those with methoxy groups, to understand their tendency to crystallize in chiral space groups (M. Palusiak et al., 2004).

properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3

InChI Key

ZIWFPGDHJIFGNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C

synonyms

montipyridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate
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2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate
Reactant of Route 6
2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate

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